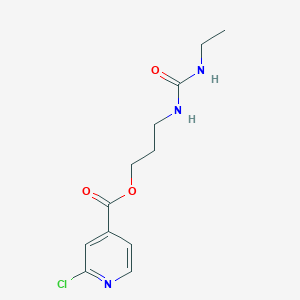

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate

Description

Properties

IUPAC Name |

3-(ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c1-2-14-12(18)16-5-3-7-19-11(17)9-4-6-15-10(13)8-9/h4,6,8H,2-3,5,7H2,1H3,(H2,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNTWYUJTWLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCCOC(=O)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain with an ethylcarbamoylamino group. This can be achieved through the reaction of ethyl isocyanate with 3-aminopropanol under controlled conditions.

Chloropyridine Carboxylation: The next step involves the introduction of the chloropyridine moiety. This can be done by reacting 2-chloropyridine-4-carboxylic acid with the previously prepared propyl chain intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Final Coupling: The final step involves the coupling of the two intermediates to form the desired compound. This can be achieved through a condensation reaction under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethylcarbamoylamino group, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Structure

The 2-chloropyridine moiety distinguishes this compound from other heterocyclic esters:

- Pyridine vs. Pyridazine/Pyrimidine Derivatives: Ethyl 3-chloropyridazine-4-carboxylate () replaces the pyridine ring with pyridazine, altering electronic distribution and hydrogen-bonding capacity.

- Halogen Positioning : The 2-chloro substituent on the pyridine contrasts with 4-chloropyridine derivatives (e.g., Ethyl 4-chlorocinnamate, ), where chlorine’s electron-withdrawing effects may differ, influencing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

Table 1: Comparison of Heterocyclic Cores

| Compound | Core Structure | Halogen Position | Key Functional Groups |

|---|---|---|---|

| Target Compound | Pyridine | 2-position | Chloro, carbamoylamino-propyl |

| Ethyl 3-chloropyridazine-4-carboxylate | Pyridazine | 3-position | Chloro, ethyl ester |

| Ethyl 4-chlorocinnamate | Benzene (cinnamate) | 4-position | Chloro, ethyl ester |

Substituent and Side-Chain Variations

The ethylcarbamoylamino-propyl group introduces hydrogen-bonding capacity, contrasting with simpler esters or halogenated side chains:

- Urea Linkage: Unlike compounds like HBK15 (), which feature chloro-phenoxy groups, the urea group in the target compound may enhance solubility in polar solvents or improve target-binding specificity through hydrogen bonding .

- Fluorinated Analogues: FE@SNAP () incorporates fluoroethyl groups, which typically increase lipophilicity and metabolic stability.

Table 2: Side-Chain Functional Group Impact

Crystallographic and Intermolecular Interactions

highlights the role of halogen interactions (Cl···F, Cl···Cl) in stabilizing crystal structures. The target compound’s 2-chloro group may participate in similar interactions, though the absence of fluorine (unlike in ’s compound) could reduce halogen-bonding diversity. The urea group’s NH bonds may engage in C-H···O interactions, as seen in , promoting crystalline order .

Biological Activity

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H15ClN2O3

- Molecular Weight : 270.71 g/mol

The compound features a chloropyridine moiety, which is known for its bioactivity, particularly in the development of pharmaceuticals targeting various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The ethylcarbamoylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other chloropyridine derivatives that have shown inhibitory effects on enzymes like cyclooxygenase and phosphodiesterase .

- Receptor Modulation : It may modulate receptor activity, potentially influencing signaling pathways related to inflammation and cancer progression.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of chloropyridine compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against gastric cancer cells .

- Antimicrobial Properties : There is emerging evidence of antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The structural features contribute to the compound's ability to disrupt bacterial cell wall synthesis .

- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are under investigation, particularly in models of chronic inflammation where similar compounds have demonstrated efficacy by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of chloropyridine derivatives:

- A study conducted by researchers evaluated a series of chloropyridine compounds for their antitumor properties. Among them, compounds similar to this compound exhibited notable antiproliferative effects against various cancer cell lines, with some achieving IC50 values as low as 2.3 µM .

- Another investigation focused on the antimicrobial efficacy of chloropyridine derivatives, revealing broad-spectrum activity against pathogenic bacteria and fungi. The study highlighted the importance of structural modifications in enhancing bioactivity .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves a multi-step process:

Esterification : React 2-chloropyridine-4-carboxylic acid with ethanol or a chloroethylating agent to form the ethyl ester intermediate.

Amide Coupling : Introduce the ethylcarbamoylamino propyl group via carbodiimide-mediated coupling (e.g., HATU or DCC) under inert conditions. Solvent polarity and temperature (0–25°C) significantly impact coupling efficiency .

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Yields depend on reagent stoichiometry, reaction time, and moisture control. For analogous compounds, yields range from 45–75% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Methodological Answer:

Q. What are common impurities in the synthesis of this compound, and how can they be detected and resolved?

Methodological Answer:

- Impurities :

- Unreacted starting materials (e.g., ethyl 2-chloropyridine-4-carboxylate).

- Hydrolysis byproducts (e.g., carboxylic acid derivatives due to moisture exposure).

- Detection :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to separate impurities. Retention times vary by ~1–2 minutes .

- TLC : Spotting on silica gel plates (ethyl acetate/hexane, 3:7) under UV light reveals unreacted intermediates.

- Resolution : Optimize reaction conditions (e.g., anhydrous solvents, excess coupling agents) and employ preparative HPLC for final purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT-predicted) and experimental spectroscopic data for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s geometry and vibrational modes. Compare computed IR/NMR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve alignment .

- Crystallographic Validation : Perform single-crystal X-ray diffraction to confirm bond lengths and angles. SHELXL refinement (via Olex2) resolves structural ambiguities .

- Solvent Effects : Account for solvent polarity in DFT simulations (e.g., PCM model) to better match experimental NMR chemical shifts .

Q. What strategies are recommended for optimizing crystal growth of this compound to enable high-resolution X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., dichloromethane/hexane or ethanol/water) to induce controlled nucleation.

- Temperature Gradients : Gradually cool saturated solutions from 40°C to 4°C over 48 hours.

- Seeding : Introduce microcrystals from prior trials to enhance lattice formation. For analogous chloropyridine derivatives, crystals suitable for XRD (R factor < 0.05) were obtained using ethanol/water (7:3) .

Q. How can molecular docking studies predict the bioactivity of this compound, and what validation methods ensure reliability?

Methodological Answer:

- Target Selection : Focus on enzymes/receptors with known affinity for chloropyridine motifs (e.g., kinases, CYP450 isoforms). Retrieve protein structures from PDB (e.g., 7AD for acridine-carboxamide interactions) .

- Docking Workflow :

- Prepare the ligand (protonation states, energy minimization) using AutoDock Tools.

- Perform flexible docking (e.g., AutoDock Vina) with a grid box covering the active site.

- Validate results via MD simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns .

- Experimental Cross-Check : Confirm predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.